N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide is a dimethoxybenzene.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
- Antimicrobial Activity : A study synthesized a series of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide, revealing significant antimicrobial and hemolytic activities. These compounds were active against various microbial species, indicating potential for antimicrobial applications (Gul et al., 2017).
- Antibacterial Potentials : Another research synthesized acetamide derivatives bearing similar structures and tested their antibacterial potentials. The results showed moderate to high inhibitory effects against Gram-negative and Gram-positive bacteria, suggesting their use in treating bacterial infections (Iqbal et al., 2017).
Pharmacological Evaluation and Cytotoxicity Studies
- Antibacterial and Anti-Enzymatic Potential : A study on N-substituted derivatives of a similar compound demonstrated potential antibacterial activity against both gram-negative and gram-positive bacteria, along with moderate inhibition of α-chymotrypsin enzyme. These findings point towards its application in pharmacological research (Siddiqui et al., 2014).
- Cytotoxicity Studies : In cytotoxicity studies, some compounds with structural similarities exhibited excellent antibacterial activity compared to standard drugs. These results suggest potential for cancer research or treatment (Chikaoka et al., 2003).
Antifungal and Antioxidant Activities
- Antifungal Effects : Compounds structurally related to this compound were found to be potent against various Candida species, suggesting their application in antifungal therapies (Çavușoğlu et al., 2018).
- Antioxidant Activity : Another study highlighted compounds with similar structures showing potent antioxidant activity. This indicates their potential use in combatting oxidative stress-related diseases (Karanth et al., 2019).
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N3O4S/c1-14-5-4-6-16(11-14)20-23-24-21(28-20)29-13-19(25)22-10-9-15-7-8-17(26-2)18(12-15)27-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,25) |
InChI Key |
JDSTZSYKWPWHOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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